

Advanced Spectroscopic Characterization of Propyl 2-methyl-d3-butyrate

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Compound of Interest

Compound Name: *Propyl 2-methyl-d3-butyrate*

Cat. No.: *B1165007*

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Technical Guide Series: Isotopic Labeling & Structural Validation

Executive Summary & Strategic Context

Propyl 2-methyl-d3-butyrate is a specialized isotopologue of the common flavor and fragrance ester, propyl 2-methylbutyrate. While the unlabeled parent compound is ubiquitous in fruit volatiles (pineapple/berry profiles), the deuterated variant serves a critical role as an Internal Standard (IS) in quantitative NMR (qNMR) and Mass Spectrometry (GC-MS) workflows.

The strategic value of this molecule lies in its "Silent Methyl" motif. By deuterating the methyl group at the chiral center (C2), researchers create a spectral window in the crowded aliphatic region (0.8–1.2 ppm) of the

¹H NMR spectrum, allowing for precise quantification of metabolic flux or impurity profiling without signal overlap.

Target Audience: Analytical Chemists, Metabolic Engineers, and Quality Control Scientists.

Structural Logic & Atom Mapping

To understand the spectral deviations, we must first map the atomic connectivity. The deuteration occurs specifically at the methyl group attached to the alpha-carbon (C2) of the butyrate chain.

Molecular Architecture

- Formula:
- Key Feature: The C2-Methyl group is fully deuterated ().
- Implication: This alters the spin system of the adjacent methine proton (C2-H) and removes the methyl doublet signal entirely from the proton spectrum.

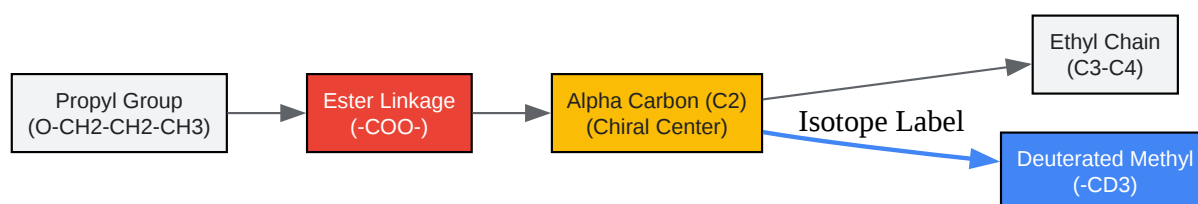


Figure 1: Structural Connectivity of Propyl 2-methyl-d3-butyrate

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[1]

Experimental Protocol: High-Fidelity Acquisition

Reliable characterization requires specific acquisition parameters, particularly to account for the relaxation behavior of deuterium-coupled carbons.

Sample Preparation[2]

- Solvent: Chloroform-d () is standard. For metabolic studies involving aqueous buffers, Methanol-d₄ () is preferred to prevent phase separation.

- Concentration: 10–15 mg in 600 μ L solvent.
- Internal Standard: For qNMR, use 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Avoid TMSP/DSS if using
due to solubility issues.

Instrument Parameters (600 MHz equivalent)

Parameter	H NMR (Proton)	C NMR (Carbon)	Rationale
Pulse Angle	30°	30° or 90°	30° ensures accurate integration; 90° maximizes S/N for insensitive nuclei.
Relaxation Delay ()	5–10 s	30 s	Critical: Deuterated carbons have significantly longer relaxation times. Short delays lead to under-integration of the signal.
Scans (NS)	16	1024+	The carbon signal is split into a septet and lacks NOE enhancement, requiring high signal averaging.
Temp	298 K	298 K	Standard ambient temperature.

H NMR Analysis: The "Silent Methyl" Effect

The proton spectrum provides the primary validation of isotopic purity. The most diagnostic feature is what is missing.

Comparative Spectral Assignment

In the unlabeled parent compound, the C2-Methyl appears as a doublet at ~1.1 ppm. In the d3-analog, this signal is obliterated.

Table 1:

¹H NMR Chemical Shift Assignment (

Position	(ppm)	Multiplicity (Unlabeled)	Multiplicity (d3-Labeled)	Diagnostic Note
Propyl	4.02	Triplet (Hz)	Triplet	Unaffected by label.
C2-Methine	2.35	Sextet	Triplet (broad)	KEY INDICATOR. Loss of coupling to methyl.
Propyl	1.64	Sextet	Sextet	Unaffected.
C3-Methylene	1.45–1.60	Multiplet	Multiplet	Complex overlap region.
C2-Methyl	1.12	Doublet (Hz)	SILENT	Validation Point. Residual signal indicates <100% enrichment.
Propyl	0.94	Triplet	Triplet	Overlaps with C4-H.
C4-Methyl	0.90	Triplet	Triplet	Overlaps with Propyl-H.

The Mechanism of Simplification

- Unlabeled Case: The C2-Methine proton couples to the C3-methylene (2H) and the C2-methyl (3H). This creates a complex multiplet (roughly a sextet).
- d3-Labeled Case: The coupling to the methyl group is removed (is small and often unresolved). The C2-Methine proton now only couples to the C3-methylene, collapsing the signal into a Triplet.



Expert Insight: If you observe a "ghost" doublet at 1.12 ppm, calculate the integration relative to the Propyl

(set to 2.00). If the doublet integrates to 0.15, your enrichment is only 95% ().

C NMR & Heteronuclear Mechanics

The carbon spectrum offers the definitive proof of the carbon backbone structure and the location of the deuterium atoms.

The Deuterium Septet

The carbon atom attached to the deuterium atoms (the methyl carbon) undergoes scalar coupling to the deuterium nuclei (Spin).

- Multiplicity Rule:
- Calculation:
- Result: The methyl carbon signal appears as a Septet with a coupling constant

Hz.

Isotope Shifts (The Alpha & Beta Effect)

Deuterium substitution causes an upfield shift (lower ppm) in the carbon signals due to vibrational changes.

Table 2:

C NMR Assignment

Carbon	(ppm)	Signal Shape	Isotope Effect
Carbonyl (C1)	176.8	Singlet	Negligible.
Propyl	65.8	Singlet	None.
C2 (Methine)	41.0	Singlet (broadened)	-shift (shifted upfield by ~0.1 ppm).
C3 (Methylene)	26.5	Singlet	-shift (negligible).
Propyl	22.0	Singlet	None.
C2-Methyl ()	16.2	Septet (Hz)	-shift (shifted upfield by ~0.3–0.5 ppm vs unlabeled).
C4 (Methyl)	11.6	Singlet	None.
Propyl	10.4	Singlet	None.

Validation Workflow

To certify a batch of **Propyl 2-methyl-d3-butyrate** for use in regulated environments (GLP/GMP), follow this decision logic.

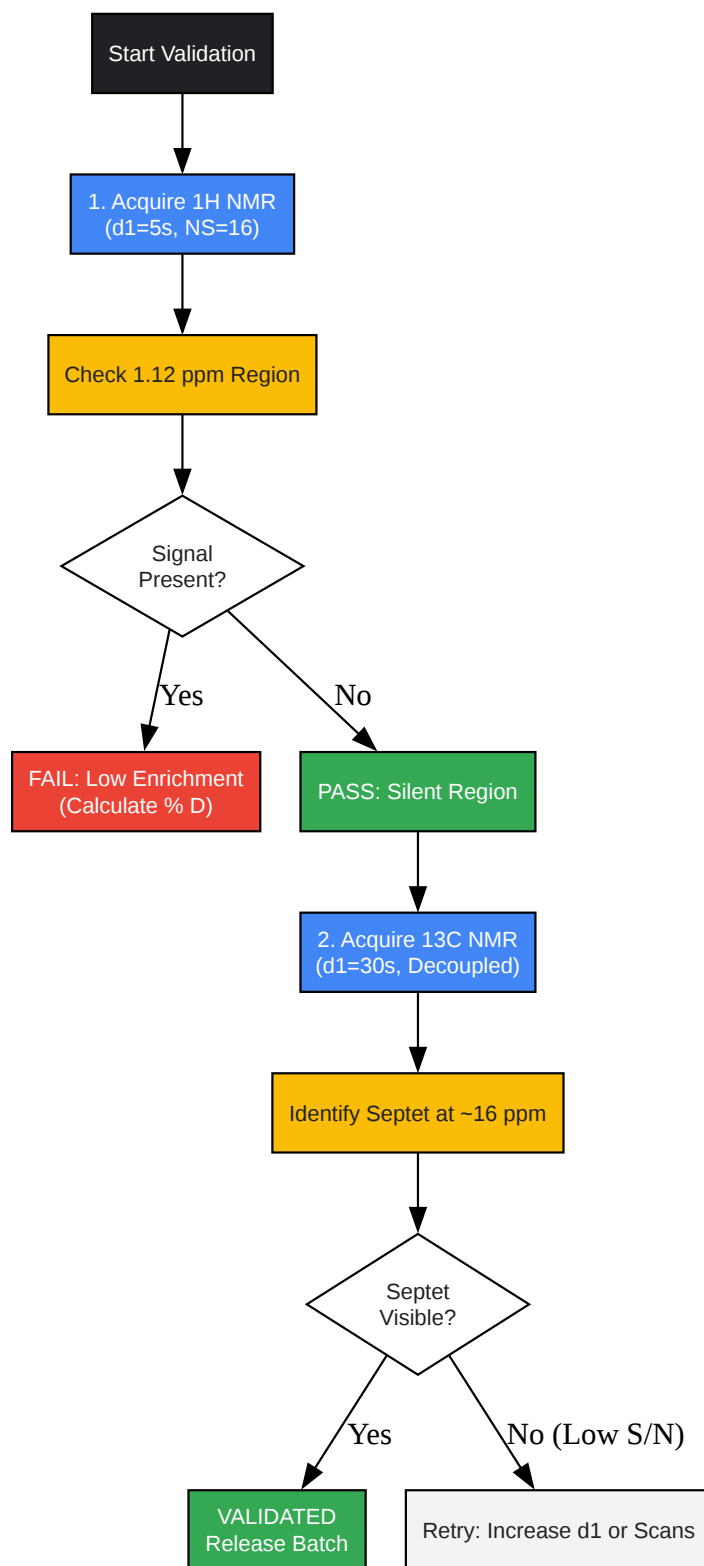


Figure 2: Isotopic Validation Workflow

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Calculating Isotopic Enrichment

If a residual doublet is observed at 1.12 ppm in the proton spectrum:

- Integrate the Propyl triplet (4.02 ppm) and calibrate to 2.00.
- Integrate the residual doublet at 1.12 ppm (Area).
- Calculation:

Note: We divide by 3 because a fully protonated methyl group contributes 3 protons.

References

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Sources

- [1. bipm.org \[bipm.org\]](https://www.bipm.org)
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